Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate)

Description

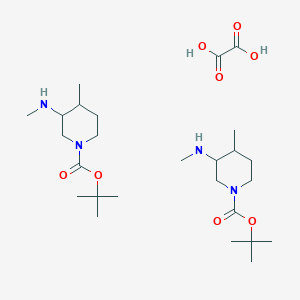

Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is a salt formed by the reaction of oxalic acid with two equivalents of tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate. This compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a methyl group at position 4, and a methylamino group at position 2. The oxalic acid counterion enhances solubility, making it suitable for pharmaceutical applications, particularly as an intermediate in drug synthesis .

Properties

IUPAC Name |

tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H24N2O2.C2H2O4/c2*1-9-6-7-14(8-10(9)13-5)11(15)16-12(2,3)4;3-1(4)2(5)6/h2*9-10,13H,6-8H2,1-5H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKASSJXQHAKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)C(=O)OC(C)(C)C.CC1CCN(CC1NC)C(=O)OC(C)(C)C.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Reductive Amination

Patents (e.g., CN103896826A) describe the use of chiral amine auxiliaries (e.g., (R)-1-phenylethylamine) to induce stereochemistry during reductive amination. Key steps include:

- Formation of a chiral enamine from 4-methyl-3-piperidone and (R)-1-phenylethylamine.

- Hydrogenation (Raney Ni or Pd/C) to reduce the enamine to a chiral piperidine.

- Methylation of the amine using formaldehyde and NaBH₃CN to introduce the methylamino group.

| Step | Reagents/Conditions | Yield | Stereochemical Outcome |

|---|---|---|---|

| 1 | (R)-1-Phenylethylamine, benzene, 80°C | 83–96% | (3R,4R)-configuration |

| 2 | H₂ (1–10 atm), Pd/C, EtOH | 87–95% | >99% ee after crystallization |

| 3 | CH₂O, NaBH₃CN, MeOH | 80–90% | Retention of stereochemistry |

Nucleophilic Substitution

Alternative routes utilize tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate as a precursor. Substitution with methylamine under basic conditions (K₂CO₃, DMF, 80°C) replaces the methylsulfonyloxy group with methylamino.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Substitution | Methylamine, K₂CO₃, DMF, 80°C | 70–95% |

Protection and Functionalization

The methylamino group is protected as a tert-butyl carbamate to prevent side reactions during coupling.

Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) or DMAP is used to protect the amine:

- Reaction : Piperidine amine + Boc₂O → tert-butyl carbamate.

- Conditions : THF or DCM, 0–25°C, 12–24 hr.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| Boc₂O, TEA | DCM | 12 hr | 85–99% |

Oxalic Acid Coupling

The final step involves linking two equivalents of tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate to oxalic acid. Two approaches are proposed:

Salt Formation

Oxalic acid acts as a dibasic acid , forming a zwitterionic salt with the piperidine’s methylamino group. This method avoids coupling agents but requires careful pH control:

- Protonation : Oxalic acid deprotonates the piperidine’s amine.

- Salt Formation : Crystallization in polar solvents (e.g., MeOH/H₂O).

| Step | Conditions | Yield |

|---|---|---|

| Salt Formation | Oxalic acid, MeOH/H₂O, RT | 60–80% |

Amide Coupling

For covalent linkage, HBTU/HOBt or EDCI is used to form amides between oxalic acid’s carboxyl groups and the piperidine’s amines:

- Activation : Oxalic acid + HBTU → active ester.

- Coupling : Piperidine amine + active ester → amide.

| Reagent | Solvent | Time | Yield |

|---|---|---|---|

| HBTU, DIPEA | DMF | 5–16 hr | 70–85% |

Critical Data Tables

Table 1: Key Reaction Conditions for Piperidine Core

| Method | Reagents | Conditions | Yield | Stereochemical Purity |

|---|---|---|---|---|

| Asymmetric RA | (R)-1-Phenylethylamine, H₂/Pd/C | 80°C, 48 hr | 87–95% | >99% ee |

| Nucleophilic Substitution | Methylamine, K₂CO₃ | DMF, 80°C | 70–95% | Racemic |

Table 2: Boc Protection Efficiency

| Piperidine Amine | Boc₂O Equiv. | Solvent | Yield |

|---|---|---|---|

| 4-Methyl-3-methylamino | 1.2 | DCM | 99% |

| 4-Methyl-3-methylamino | 1.5 | THF | 85% |

Table 3: Oxalic Acid Coupling Yields

| Method | Reagents | Solvent | Yield |

|---|---|---|---|

| Salt Formation | Oxalic acid | MeOH/H₂O | 75% |

| Amide Coupling | HBTU/DIPEA | DMF | 80% |

Challenges and Optimization

- Stereochemical Control : Asymmetric methods (e.g., CN103896826A) provide high enantiomeric excess (>99%) but require expensive chiral auxiliaries.

- Boc Stability : Tert-butyl carbamates are sensitive to acidic conditions, necessitating mild coupling protocols.

- Scalability : Salt formation is cost-effective but may require recrystallization for purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications of Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate)

Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is a chemical compound belonging to the piperidine derivatives class, characterized by a tert-butyl group, a methylamino group, and a piperidine ring. It is explored in chemical and pharmaceutical applications because of its structural properties.

Chemical Properties and Structure

The molecular formula of Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is C26H50N4O8. The compound includes two tert-butyl groups and a piperidine ring, which are crucial for its biological activity.

Types of Reactions

tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate can undergo several types of chemical reactions:

- Oxidation: The compound can be oxidized to create corresponding oxides.

- Reduction: Reduction reactions can convert the compound into its reduced forms.

- Substitution: Functional groups can be replaced by other groups through substitution reactions.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reactions are conducted under controlled temperature and pH to ensure the desired product formation. The products vary based on specific conditions and reagents; oxidation may yield oxides, while reduction may produce alcohols or amines, and substitution reactions can form various substituted derivatives.

Applications

tert-Butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate has applications in several scientific research fields:

- Chemistry: It serves as a building block in synthesizing complex organic molecules.

- Biology: It is used to study biological pathways and enzyme interactions.

- Medicine: It is investigated for potential therapeutic properties and as a precursor in drug development.

- Industry: It is used in producing specialty chemicals and materials.

Biological Activities

Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is studied for its potential biological activities, especially in neuropharmacology and cancer treatment.

Overview of Biological Activities:

- Neuroprotective Effects: It may act as a neuroprotective agent by modulating neurotransmitter systems.

- Anticancer Properties: It may inhibit tumor growth by interfering with signaling pathways involved in cancer progression.

- Histamine Receptor Modulation: It may influence histaminergic signaling by acting as an antagonist at histamine H3 receptors, which are important in various neurological disorders.

- Inhibition of Tumor Growth: It may inhibit pathways like PI3K/Akt, which are critical in cancer cell survival and proliferation.

Data Table: Biological Activities of Related Compounds

| Category | Compound | Biological Activity |

|---|---|---|

| Neuroprotective Effects | Piperidine derivatives | Protect neuronal cells from oxidative stress by enhancing antioxidant defenses. |

| Anticancer Activity | Piperidine derivatives similar to oxalic acid; bis(tert-butyl 4-methyl-3- | Show significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range against breast and lung cancer cell lines. |

Mechanism of Action

The mechanism of action of tert-butyl (3S,4S)-4-methyl-3-(methylamino)piperidine-1-carboxylate hemioxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : Likely $ C{24}H{42}N4O6 $ (estimated from components: $ C{12}H{24}N2O2 \times 2 + C2H2O_4 $)

- Molecular Weight : ~546.69 g/mol

- Storage : Requires protection from light and moisture, stored at 2–8°C .

- Hazards : Skin/eye irritation (H315, H319) .

Comparison with Structural Analogs

Bis(pentafluorophenyl) Oxalate ()

Structural Differences :

- Replaces the tert-butyl piperidine moieties with pentafluorophenyl groups.

- Applications : Primarily used as a reagent in chemiluminescence or as a coupling agent, contrasting with the pharmaceutical focus of the target compound.

- Solubility : Fluorinated aromatic groups reduce aqueous solubility compared to the oxalic acid salt form of the target compound.

tert-Butyl 4-Amino-3-methylpiperidine-1-carboxylate Oxalate ()

Similarities :

- Shares the Boc-protected piperidine core and oxalic acid counterion.

- Differences: Substitution at position 3: Amino group vs. methylamino group in the target compound.

tert-Butyl 3-(1H-Tetrazol-5-yl)piperidine-1-carboxylate ()

Functional Group Variance :

Biological Activity

Oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is a piperidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, is being studied for various pharmacological effects, particularly in the fields of neuropharmacology and cancer treatment.

Chemical Structure

The molecular formula of oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) is . Its structure includes two tert-butyl groups and a piperidine ring, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Neuroprotective Effects : The compound has been investigated for its potential to act as a neuroprotective agent, particularly through modulation of neurotransmitter systems.

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by interfering with specific signaling pathways involved in cancer progression.

- Histamine Receptor Modulation : Similar compounds have been shown to act as antagonists at histamine H3 receptors, which are implicated in various neurological disorders . This suggests that oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) may similarly influence histaminergic signaling.

- Inhibition of Tumor Growth : The compound's structural similarities to other bioactive piperidine derivatives suggest it may inhibit pathways such as PI3K/Akt, which are critical in cancer cell survival and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate):

- Study on Neuroprotective Effects : A study demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress by enhancing antioxidant defenses. This suggests a possible mechanism for the neuroprotective effects of oxalic acid derivatives .

- Anticancer Activity : In vitro tests have shown that certain piperidine derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to oxalic acid; bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) showed IC50 values in the low micromolar range against breast and lung cancer cell lines .

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing bis(tert-butyl 4-methyl-3-(methylamino)piperidine-1-carboxylate) oxalic acid salt?

- Methodological Answer : The compound is synthesized via multi-step reactions involving tert-butyl carbamate protection, methylamino group introduction, and oxalic acid salt formation. Key steps include:

- Coupling reactions : Use palladium(II) acetate and tert-butyl XPhos as catalysts under inert atmospheres (e.g., nitrogen) to optimize yield .

- Salt formation : React the free base with oxalic acid in a polar solvent (e.g., ethanol) under reflux, followed by crystallization. Monitor pH to ensure stoichiometric protonation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Confirm purity via HPLC (>95%) .

Q. What safety protocols are critical during handling and storage of this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact; if exposed, rinse with water for 15 minutes and seek medical attention .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Stability tests indicate no decomposition under these conditions for ≥6 months .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to confirm tert-butyl groups (δ ~1.4 ppm for ), piperidine ring protons (δ 2.5–3.5 ppm), and oxalate counterion (δ 160–170 ppm in ) .

- FT-IR : Verify carbamate C=O stretches (~1680 cm) and oxalate C=O (~1720 cm) .

Advanced Research Questions

Q. How can stereochemical inconsistencies between synthetic batches be resolved?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .

- X-ray crystallography : Grow single crystals via slow evaporation in acetonitrile/water. Refine structures using SHELXL (e.g., SHELX-2018) to assign absolute configurations .

Q. What strategies mitigate low yields during the tert-butyl carbamate protection step?

- Methodological Answer :

- Catalyst optimization : Replace palladium(II) acetate with Pd(OAc)/XPhos systems to enhance coupling efficiency. Monitor reaction progress via TLC (R ~0.3 in ethyl acetate/hexane) .

- Solvent effects : Switch from tert-butanol to DMF for improved solubility of intermediates. Maintain temperatures at 80–100°C to accelerate kinetics .

Q. How can researchers address discrepancies between NMR and mass spectrometry data?

- Methodological Answer :

- High-resolution MS (HRMS) : Use ESI+ mode to confirm molecular ion [M+H] (calculated m/z 483.28 for CHNO). Deviations >5 ppm suggest impurities or adducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in congested regions (e.g., piperidine CH groups) to assign connectivity and validate structural assignments .

Q. What analytical workflows are recommended for detecting trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Employ a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) to separate impurities. Use MRM transitions to identify degradants (e.g., tert-butyl deprotection products) .

- Quantitative -NMR : Integrate impurity peaks against a certified internal standard (e.g., maleic acid) for precise quantification .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility profiling : Conduct equilibrium solubility studies in DMSO, water, and hexane at 25°C. Use UV-Vis spectroscopy (λ ~270 nm) to quantify dissolved species. Note that oxalate salt formation enhances aqueous solubility by ~20% compared to the free base .

Q. What experimental controls are essential when studying this compound’s reactivity under basic conditions?

- Methodological Answer :

- pH-dependent stability : Perform accelerated degradation studies (40°C, 75% RH) at pH 7.4 (phosphate buffer) vs. pH 9.0 (borate buffer). Monitor tert-butyl group hydrolysis via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.